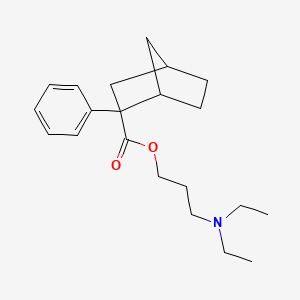
Bisazir
Vue d'ensemble
Description
Bisazir is a compound with the molecular formula C5H12N3PS . It is also known by other names such as P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide .
Molecular Structure Analysis
The molecular structure of Bisazir is characterized by its molecular formula C5H12N3PS . The exact mass of Bisazir is 177.04895557 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Bisazir are not detailed in the sources, it’s known that Bisazir can undergo changes under certain conditions .
Physical And Chemical Properties Analysis
Bisazir has a molecular weight of 177.21 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 245.3±23.0 °C at 760 mmHg, and a flash point of 102.2±22.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .
Applications De Recherche Scientifique
Tsetse Fly Control
Bisazir has been evaluated as a practical chemosterilant for controlling tsetse flies (Glossina spp.). Laboratory tests demonstrated that it effectively sterilizes both male and female tsetse flies. Exposure times of just a few minutes were sufficient to reduce female fecundity or male fertility, making it a potential tool for sterilizing tsetse attracted to traps in the field .
Invasive Vertebrate Control
Research suggests that Bisazir could be used in the sterile-male-release technique to control invasive vertebrates. Specifically, it has been studied for its efficacy in inducing male sterility in the American bullfrog (Lithobates catesbeianus), which is a widespread invasive aquatic species .
Water Quality Monitoring
An analytical method has been developed to quantitate the concentration of Bisazir in water. This method ensures that Bisazir does not persist in treated effluent discharged from sterilization facilities, particularly relevant for environmental monitoring and water quality assessment .
Mécanisme D'action
Target of Action
Bisazir, also known as P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide, is primarily targeted towards the reproductive system of organisms, particularly insects . It is used as a chemosterilant, causing reproductive sterility . The primary targets are the sperm cells of male organisms .
Mode of Action
Bisazir is an aziridinyl compound with genotoxic effects related to its alkylating properties . It interacts with its targets by inducing DNA fragmentation in sperm cells, which subsequently leads to sterility .
Biochemical Pathways
Its mode of action suggests that it interferes with the normal dna replication and repair mechanisms in the sperm cells, leading to fragmentation and subsequent sterility .
Pharmacokinetics
It is known that bisazir can be administered through injection, as demonstrated in studies on the american bullfrog .
Result of Action
The primary result of Bisazir’s action is the induction of sterility in male organisms. Studies have shown that injecting Bisazir causes significant fragmentation in the sperm of organisms like the American bullfrog and Anopheles albimanus mosquitoes . This fragmentation prevents the normal fertilization process, leading to sterility .
Action Environment
The efficacy and stability of Bisazir can be influenced by environmental factors. For instance, the sensitivity of organisms to Bisazir was tested in different temperature conditions, ranging from 12 to 20°C . It was found that Bisazir is somewhat unstable and volatile, losing a significant portion of its weight over time . Even with this instability, sufficient active ingredient remained over a long enough period for it to be considered as a practical means of sterilizing certain species in the field .
Propriétés
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N3PS/c1-6-9(10,7-2-3-7)8-4-5-8/h2-5H2,1H3,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKARLAFLAVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=S)(N1CC1)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057967 | |
| Record name | Bisazir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisazir | |
CAS RN |
13687-09-7 | |
| Record name | Bisazir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013687097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisazir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISAZIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL934H392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bisazir induce sterility?
A1: Bisazir [P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide] acts as an alkylating agent, causing DNA damage in reproductive cells. This damage primarily targets actively dividing cells, such as sperm and eggs, leading to sterility by disrupting cell division and preventing the formation of viable gametes [, , , ].
Q2: What is the chemical structure of Bisazir?
A2: Bisazir (P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide) possesses the following structure:
Q3: What is the molecular formula and weight of Bisazir?
A3: The molecular formula of Bisazir is C5H13N4PS, and its molecular weight is 192.25 g/mol.
Q4: What are the potential applications of Bisazir in pest control?
A4: Bisazir has been investigated as a potential chemosterilant for various pests, including:
- Sea Lampreys: Studies have explored Bisazir's potential in controlling sea lamprey populations through sterile-male-release programs in the Great Lakes [, , , ].
- Boll Weevils: Research has shown Bisazir's effectiveness in sterilizing Boll Weevils, making it a candidate for population control programs in cotton fields [, , , ].
- Mosquitoes: Bisazir effectively sterilized both male and female Culex quinquefasciatus mosquitoes, highlighting its potential for mosquito population control [].
- Tsetse Flies: Studies have evaluated Bisazir's use in autosterilizing systems for tsetse flies, which are vectors of sleeping sickness [, , ].
- Other Insect Pests: Bisazir has also demonstrated sterilizing effects on other insect species, including bed bugs (Cimex hemipterus) [], Diacrisia obliqua moths [], and stable flies (Stomoxys calcitrans) [], suggesting broader applicability in pest control.
Q5: What are the known toxicological effects of Bisazir?
A8: While Bisazir shows promise as a chemosterilant, its potential environmental impact needs careful consideration. A study on American bullfrogs (Lithobates catesbeianus) revealed a NOEC (No Observed Effect Concentration) of 1 mg/L for Daphnia magna reproduction, highlighting the need for further research on its ecotoxicological effects [].
Q6: What analytical methods are used to detect and quantify Bisazir?
A9: Researchers have developed liquid chromatography (LC) methods for quantifying Bisazir concentrations in water samples []. This method enables the monitoring of Bisazir levels in treated effluents, ensuring environmental safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



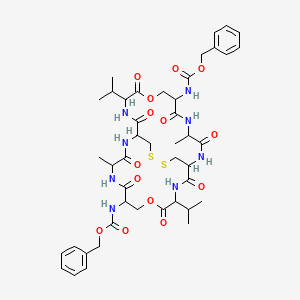
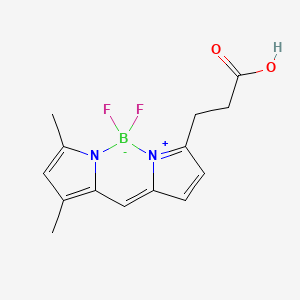







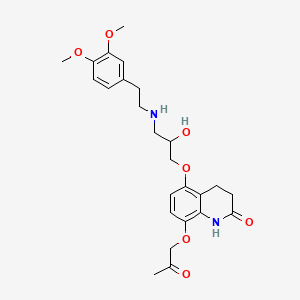
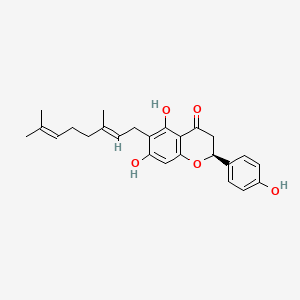
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

